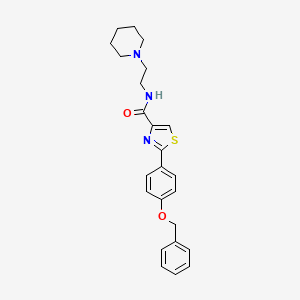
AChE-IN-52
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE-IN-52, also known as compound A6, is an acetylcholinesterase inhibitor. It has shown notable antitumor efficacy, particularly against breast cancer MCF-7 cells. This compound significantly impedes amino acid metabolism and curtails the migration of MCF-7 cells. Furthermore, this compound exerts its anticancer effects by modulating Best1 and HIST1H2BJ .
Preparation Methods
The synthetic routes and reaction conditions for AChE-IN-52 involve the radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese (III) acetate. The compounds obtained are characterized by spectroscopic methods . Industrial production methods for this compound are not widely documented, but typically involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
AChE-IN-52 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AChE-IN-52 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition.
Biology: Investigated for its effects on amino acid metabolism and cell migration.
Medicine: Explored for its potential as an anticancer agent, particularly against breast cancer.
Mechanism of Action
AChE-IN-52 exerts its effects by inhibiting acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Comparison with Similar Compounds
AChE-IN-52 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures and specific mechanisms of action. This compound is unique in its notable antitumor efficacy and its ability to modulate specific molecular targets like Best1 and HIST1H2BJ .
Similar compounds include:
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia.
Galantamine: A reversible competitive acetylcholinesterase inhibitor used in the treatment of mild to moderate Alzheimer’s disease.
Properties
Molecular Formula |
C24H27N3O2S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-N-(2-piperidin-1-ylethyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c28-23(25-13-16-27-14-5-2-6-15-27)22-18-30-24(26-22)20-9-11-21(12-10-20)29-17-19-7-3-1-4-8-19/h1,3-4,7-12,18H,2,5-6,13-17H2,(H,25,28) |
InChI Key |
VWNUTZGOQPRDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




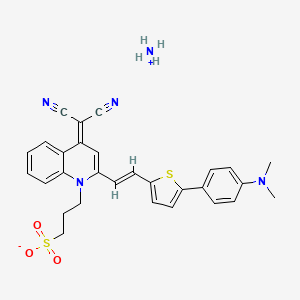
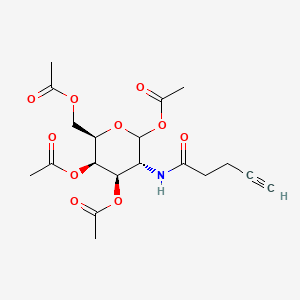

![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
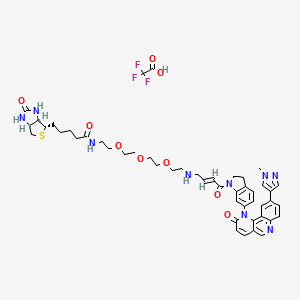
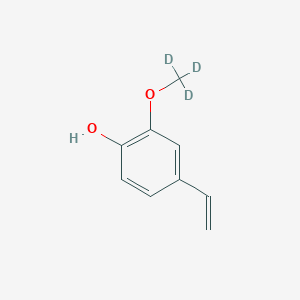
![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)

![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

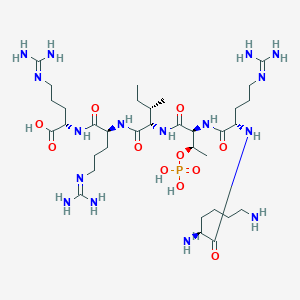
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
